REACTION_CXSMILES
|
[CH3:1][C:2]1([CH3:19])[CH2:6][CH2:5][N:4]([C:7]([O:9][CH2:10][C:11]2[CH:16]=[CH:15][CH:14]=[CH:13][CH:12]=2)=[O:8])[CH:3]1OC.C[Si]([C:24]#[N:25])(C)C.B(F)(F)F.CCOCC>C(Cl)Cl>[C:24]([CH:3]1[C:2]([CH3:19])([CH3:1])[CH2:6][CH2:5][N:4]1[C:7]([O:9][CH2:10][C:11]1[CH:16]=[CH:15][CH:14]=[CH:13][CH:12]=1)=[O:8])#[N:25] |f:2.3|
|
Name
|
phenylmethyl 3,3-dimethyl-2-(methyloxy)-1-pyrrolidinecarboxylate
|
Quantity
|
11.2 g
|
Type
|
reactant
|
Smiles
|
CC1(C(N(CC1)C(=O)OCC1=CC=CC=C1)OC)C
|
Name
|
|
Quantity
|
200 mL
|
Type
|
solvent
|
Smiles
|
C(Cl)Cl
|
Name
|
|
Quantity
|
6.32 g
|
Type
|
reactant
|
Smiles
|
C[Si](C)(C)C#N
|
Name
|
|
Quantity
|
9.09 g
|
Type
|
reactant
|
Smiles
|
B(F)(F)F.CCOCC
|
Control Type
|
UNSPECIFIED
|
Setpoint
|
-78 °C
|
Type
|
CUSTOM
|
Details
|
After 1 hr of stirring
|
Rate
|
UNSPECIFIED
|
RPM
|
0
|
Conditions are dynamic
|
1
|
Details
|
See reaction.notes.procedure_details.
|
Type
|
CUSTOM
|
Details
|
the reaction was quenched with saturated aqueous sodium bicarbonate
|
Type
|
TEMPERATURE
|
Details
|
to warm to 20° C
|
Type
|
WAIT
|
Details
|
After 2 hr of vigorous stirring
|
Duration
|
2 h
|
Type
|
CUSTOM
|
Details
|
the aqueous phase was separated
|
Type
|
EXTRACTION
|
Details
|
extracted with methylene chloride (2×100 ml)
|
Type
|
DRY_WITH_MATERIAL
|
Details
|
dried over MgSO4
|
Type
|
FILTRATION
|
Details
|
filtered
|
Type
|
CONCENTRATION
|
Details
|
concentrated
|
Reaction Time |
1 h |
Name
|
|
Type
|
product
|
Smiles
|
C(#N)C1N(CCC1(C)C)C(=O)OCC1=CC=CC=C1
|
Type | Value | Analysis |
---|---|---|
AMOUNT: MASS | 10.8 g | |
YIELD: PERCENTYIELD | 98% | |
YIELD: CALCULATEDPERCENTYIELD | 98.1% |
Source
|
Open Reaction Database (ORD) |
Description
|
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |